
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-azathymine is a synthetic compound with the molecular formula C6H8N4O2. It is a derivative of thymine, where the 6th carbon atom is replaced by a nitrogen atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-azathymine typically involves the alkylation of 6-azathymine. One common method includes the reaction of 6-azathymine with methyl iodide in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide . The reaction is carried out at low temperatures to control the reactivity and ensure high yield.
Industrial Production Methods
While specific industrial production methods for 1,3-dimethyl-6-azathymine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-azathymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,3-Dimethyl-6-azathymine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-azathymine involves its interaction with thymine metabolic pathways. By mimicking thymine, it competes with natural thymine for incorporation into DNA, thereby inhibiting DNA synthesis and cell growth . This competitive inhibition is particularly effective against microorganisms that rely heavily on thymine for growth.
Comparison with Similar Compounds
Similar Compounds
6-Azathymine: The parent compound from which 1,3-dimethyl-6-azathymine is derived.
Thymine: A natural nucleobase found in DNA.
5-Methyl-6-azauracil: Another thymine analog with similar properties.
Uniqueness
1,3-Dimethyl-6-azathymine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thymine, it has enhanced stability and different reactivity, making it a valuable tool in synthetic chemistry and biological research.
Properties
CAS No. |
53400-11-6 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
InChI Key |
MRHQZZNFNFIKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


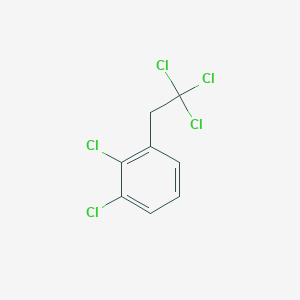

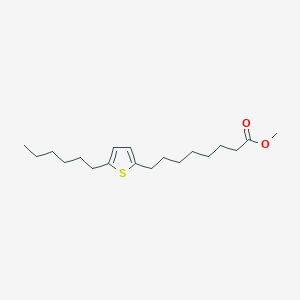
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
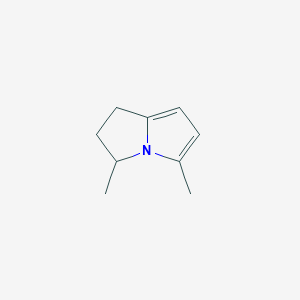
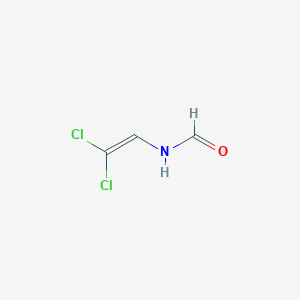
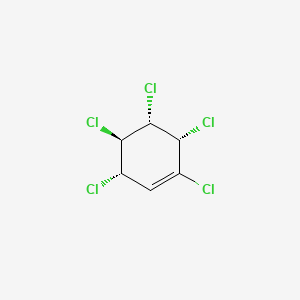
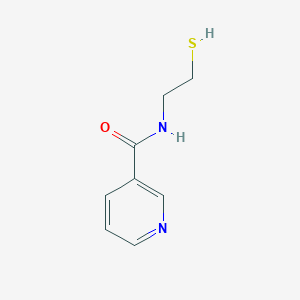

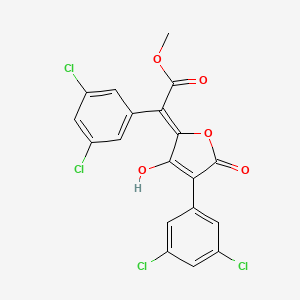
![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
